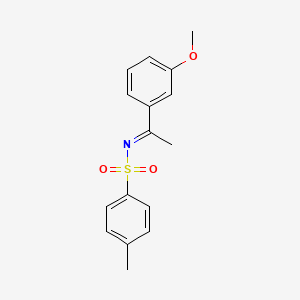
N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group and a methylbenzenesulfonamide group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-methoxyacetophenone and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
化学反応の分析
Types of Reactions
N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(1-(3-Methoxyphenyl)ethylidene)-4-phenyl-1-piperazinamide
- N-(1-(3-Methoxyphenyl)ethylidene)isonicotinohydrazide
- N-(1-(3-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
Uniqueness
N-(1-(3-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(NE)-N-[1-(3-methoxyphenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-16(10-8-12)21(18,19)17-13(2)14-5-4-6-15(11-14)20-3/h4-11H,1-3H3/b17-13+ |
InChIキー |
QXGDQJAMLMDDFP-GHRIWEEISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


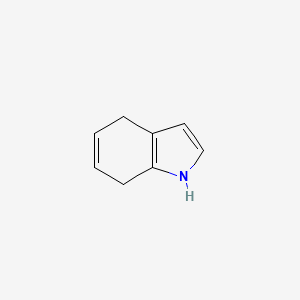
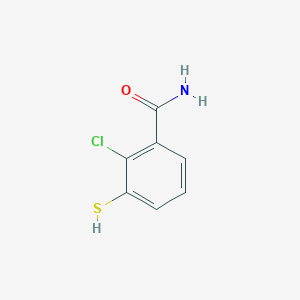
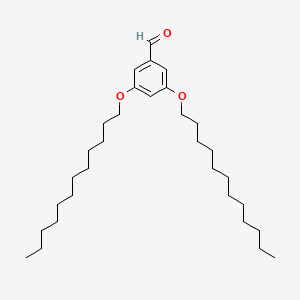
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)
![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)

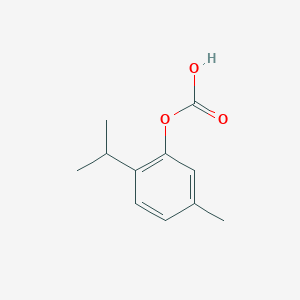
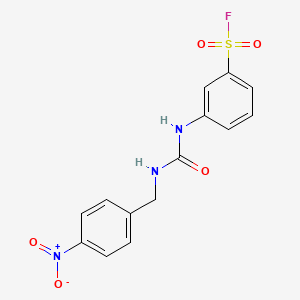

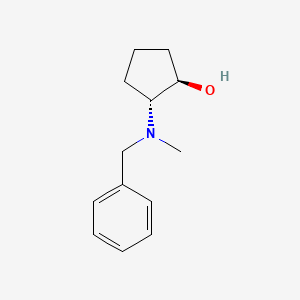
![6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355180.png)

